molecular formula C7H11NO3 B14456268 Methyl 2-acetamidobut-3-enoate CAS No. 74265-38-6

Methyl 2-acetamidobut-3-enoate

Cat. No.: B14456268
CAS No.: 74265-38-6
M. Wt: 157.17 g/mol
InChI Key: DLUNQFFKPOIAOQ-UHFFFAOYSA-N
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Description

Methyl 2-acetamidobut-3-enoate is an organic compound with the molecular formula C7H11NO3. It is an ester derivative of butenoic acid and is characterized by the presence of an acetamido group attached to the second carbon atom and a methyl ester group attached to the third carbon atom of the butenoic acid chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetamidobut-3-enoate can be synthesized through several synthetic routes. One common method involves the reaction of 2-acetamidobut-3-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group of 2-acetamidobut-3-enoic acid reacts with methanol to form the ester linkage, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamidobut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of 2-acetamidobut-3-enol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or acetamido groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted esters or amides.

Scientific Research Applications

Methyl 2-acetamidobut-3-enoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: this compound is used in the production of specialty chemicals and

Properties

CAS No.

74265-38-6

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 2-acetamidobut-3-enoate

InChI

InChI=1S/C7H11NO3/c1-4-6(7(10)11-3)8-5(2)9/h4,6H,1H2,2-3H3,(H,8,9)

InChI Key

DLUNQFFKPOIAOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C=C)C(=O)OC

Origin of Product

United States

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